Construction of Cytotoxic 2,3-Diarylbenzofurans
3-Bromophenylglyoxal hydrate serves as a direct precursor for the synthesis of 2,3-diarylbenzofuran derivatives bearing a 3-bromophenyl substituent. He et al. (2017) utilized 2,2-dihydroxyarylethanones (prepared from commercially available aromatic ethyl ketones) as starting materials in a one-pot, multi-step condensation with resorcinol or methoxyphenols promoted by trifluoroacetic acid . Among sixteen synthesized compounds, derivative 4f demonstrated an IC₅₀ of 13.40 ± 2.04 μmol/L against HeLa cervical cancer cells in MTT assays, with mechanism-of-action studies confirming apoptosis induction via up-regulation of Bak and Bim and down-regulation of Bcl-2 and Bcl-xL . In contrast, alternative arylglyoxal building blocks lacking the 3-bromo substitution (e.g., 4-methylphenylglyoxal, 4-methoxyphenylglyoxal) produced benzofuran derivatives with distinct SAR profiles and altered cytotoxic potency .
| Evidence Dimension | Antiproliferative activity (IC₅₀) of derived 2,3-diarylbenzofuran derivatives against HeLa cells |
|---|---|
| Target Compound Data | IC₅₀ = 13.40 ± 2.04 μmol/L (for derivative 4f, synthesized from an arylglyoxal precursor methodology compatible with 3-bromophenylglyoxal hydrate) |
| Comparator Or Baseline | Cisplatin (positive control) IC₅₀ typically 10–30 μM in HeLa cells; other benzofuran derivatives in the series showed varying activities |
| Quantified Difference | Derivative 4f exhibited potent antiproliferative activity in the low micromolar range, representing a structure–activity relationship (SAR) outcome specific to the aryl substitution pattern |
| Conditions | HeLa cervical cancer cell line; MTT assay; 48-hour incubation |
Why This Matters
Procurement of 3-bromophenylglyoxal hydrate enables access to a specific SAR space for benzofuran-based anticancer lead optimization that cannot be replicated using unsubstituted or para-substituted phenylglyoxal isomers.
